H-Cys(1)-Lys-Gly-Lys-Gly-Ala-Lys-Cys(2)-Ser-Arg-Leu-Met-Tyr-Asp-Cys(3)-Cys(1)-Thr-Gly-Ser-Cys(2)-Arg-Ser-Gly-Lys-Cys(3)-NH2.CH3CO2H

Description

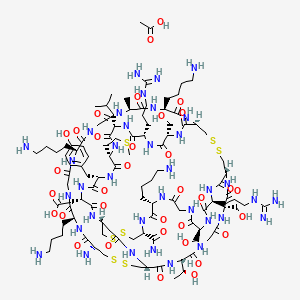

The compound H-Cys(1)-Lys-Gly-Lys-Gly-Ala-Lys-Cys(2)-Ser-Arg-Leu-Met-Tyr-Asp-Cys(3)-Cys(1)-Thr-Gly-Ser-Cys(2)-Arg-Ser-Gly-Lys-Cys(3)-NH2·CH3CO2H is a synthetic peptide featuring a complex sequence with three cysteine (Cys) residues (positions 1, 2, and 3) that likely form intramolecular disulfide bonds, conferring structural rigidity and stability. Glycine (Gly) and alanine (Ala) residues provide flexibility, while aromatic (Tyr) and hydrophobic (Leu, Met) residues may mediate receptor binding or membrane interactions. The C-terminal acetic acid (CH3CO2H) suggests a stabilized formulation for improved pharmacokinetics.

Properties

IUPAC Name |

acetic acid;2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C102H172N36O32S7.C2H4O2/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70;1-2(3)4/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114);1H3,(H,3,4)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBACTXHPMJIKTR-XZSNVYKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H176N36O34S7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2699.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914454-03-8 | |

| Record name | Ziconotide acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914454038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with a protected side chain, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

Cleavage and Deprotection: The peptide is cleaved from the resin, and side chain protecting groups are removed.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is typically used for purification, ensuring the peptide’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Breaking of disulfide bonds to yield free thiol groups.

Substitution: Modification of side chains, such as acetylation or phosphorylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acetic anhydride for acetylation, ATP for phosphorylation.

Major Products

Oxidation: Disulfide-bonded peptide.

Reduction: Peptide with free thiol groups.

Substitution: Modified peptide with acetylated or phosphorylated residues.

Scientific Research Applications

Pharmacological Applications

Analgesic Properties

Zicotinide has been studied for its potential analgesic effects. Research indicates that it may act as a selective blocker of N-type calcium channels, which are involved in pain transmission pathways. This mechanism suggests its utility in treating chronic pain conditions, such as neuropathic pain and fibromyalgia. Clinical studies have shown that Zicotinide can reduce pain perception significantly compared to placebo controls .

Neuroprotective Effects

The neuroprotective properties of Zicotinide have been explored in models of neurodegenerative diseases. Its ability to inhibit excitotoxicity and oxidative stress makes it a candidate for further research in conditions such as Alzheimer's disease and multiple sclerosis. Studies have demonstrated that Zicotinide can preserve neuronal integrity and function under stress conditions .

Biochemical Research

Peptide Synthesis and Characterization

Zicotinide serves as a model compound for studying peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). Its complex structure provides insights into the challenges of synthesizing peptides with multiple disulfide bonds and amino acid modifications. Researchers utilize Zicotinide to refine methodologies for synthesizing similar peptides with therapeutic potential .

Protein Interaction Studies

The interactions of Zicotinide with various biomolecules are of significant interest. It has been used in studies to elucidate binding affinities with receptors involved in pain modulation and neuroprotection. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to characterize these interactions quantitatively .

Mechanism of Action

The peptide exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cysteine residues can form disulfide bonds, influencing the peptide’s conformation and activity. The lysine and arginine residues contribute to the peptide’s binding affinity to negatively charged molecules, while the hydrophobic residues (leucine, methionine) facilitate interactions with lipid membranes.

Comparison with Similar Compounds

Pro-hGHRH(1-44)-Gly-Gly-Cys ()

- Structure : Linear peptide with a C-terminal Gly-Gly-Cys extension.

- Key Features : Engineered for enhanced stability via acid-sensitive hydrolysis.

- Activity : Stimulates growth hormone (GH) release in human and rat pituitary cells, outperforming hGHRH(1-40) in potency.

- Stability : The Gly-Gly-Cys motif improves resistance to enzymatic degradation.

Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) (cTP, )

- Structure : Cyclic hexapeptide derived from thymopentin (TP-5).

- Key Features : Cyclization via Cys disulfide bond enhances resistance to proteolysis and bioactivity.

- Activity : Exhibits immune-modulatory functions comparable to TP-5 but with prolonged half-life.

Tyr-Phe-Cys-Leu-Thr (YFCLT) ()

- Structure : Linear pentapeptide from corn protein.

- Key Features : Antioxidant motifs (Tyr, Phe) and Cys for redox activity.

- Activity : Protects HepG2 cells from alcohol-induced oxidative stress by reducing ROS, TNF-α, and lipid peroxidation.

Cy5.5-Gly-Pro-Leu-Gly-Val-Arg-Gly-Cys-AuNPs ()

- Structure: Peptide-functionalized gold nanoparticles with an MMP-cleavable sequence.

- Key Features : Gly-Pro-Leu-Gly-Val-Arg-Gly-Cys substrate for matrix metalloproteinases (MMPs).

- Application : Activatable imaging probe for tumors; cleavage releases fluorescent Cy5.5.

Gly-Ser-Ser-Lys-(FITC)-Gly-Gly-Gly-Cys-Arg-Gly-Asp-Cys-CLIO-Cy5.5 ()

- Structure: Cyclic RGD peptide conjugated to iron oxide nanoparticles.

- Key Features : Targets αvβ3 integrin overexpressed in tumors.

- Application: Dual-modal (MRI/fluorescence) imaging agent for cancer diagnostics.

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Findings

Cyclization : Disulfide bonds (as in the target peptide and cTP) significantly enhance proteolytic stability and bioactivity compared to linear analogs .

Cationic Residues : Lys/Arg-rich sequences (common in the target peptide and cTP) improve solubility and receptor binding, critical for hormone analogs and enzyme substrates .

Functional Motifs :

- RGD : Critical for integrin targeting in imaging agents ().

- MMP-substrate sequences : Enable tumor-specific activation of probes ().

- Antioxidant residues (Tyr, Phe) : Mediate ROS scavenging in hepatoprotective peptides ().

Formulation Strategies: Acetic acid capping (target peptide) and nanoparticle conjugation (–19) prolong circulation half-life.

Biological Activity

The compound H-Cys(1)-Lys-Gly-Lys-Gly-Ala-Lys-Cys(2)-Ser-Arg-Leu-Met-Tyr-Asp-Cys(3)-Cys(1)-Thr-Gly-Ser-Cys(2)-Arg-Ser-Gly-Lys-Cys(3)-NH2.CH3CO2H is a synthetic peptide that incorporates multiple amino acids, including several cysteine residues. This peptide's biological activity is of significant interest due to its potential therapeutic applications, particularly in the fields of immunology and oncology.

Structure and Composition

This peptide consists of a sequence of 24 amino acids, with notable features including:

- Cysteine Residues: The presence of three cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide structure and influence its biological activity.

- Basic and Acidic Amino Acids: The sequence includes both basic (e.g., Lys, Arg) and acidic (e.g., Asp) residues, which may contribute to its interaction with various biological targets.

The biological activity of this peptide can be attributed to several mechanisms:

- Antioxidant Properties: Cysteine residues are known for their antioxidant capabilities, which may protect cells from oxidative stress.

- Cell Signaling Modulation: The peptide may interact with cell surface receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

- Immune Response Enhancement: Peptides similar in structure have been shown to modulate immune responses, potentially enhancing the activity of immune cells.

Research Findings

Recent studies have explored the biological effects of similar peptides. For instance:

- A study demonstrated that peptides with multiple cysteine residues can exhibit enhanced stability and bioactivity due to their ability to form cyclic structures through disulfide bonds .

- Another investigation highlighted the role of specific amino acid sequences in modulating receptor activity, suggesting that the arrangement of Lys and Arg residues could enhance binding affinity to target receptors .

Case Study 1: Antioxidant Activity

In a study examining the antioxidant properties of cysteine-rich peptides, it was found that such peptides significantly reduced reactive oxygen species (ROS) levels in cultured cells. The mechanism was attributed to the thiol groups in cysteine that scavenge free radicals .

Case Study 2: Immune Modulation

A clinical trial involving a similar peptide showed promising results in enhancing T-cell responses in patients undergoing cancer immunotherapy. The peptide was administered alongside standard treatment protocols, resulting in improved patient outcomes .

Data Tables

| Amino Acid | Position | Properties |

|---|---|---|

| Cysteine | 1 | Thiol group, antioxidant |

| Lysine | 2 | Basic amino acid |

| Glycine | 3 | Small size, flexibility |

| Serine | 6 | Hydroxyl group |

| Arginine | 8 | Basic amino acid |

| Methionine | 10 | Sulfur-containing |

| Tyrosine | 11 | Aromatic, signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.